Enhanced Reactivity in Pd-Catalyzed Amination: 4-Cyanophenyl Sulfamate vs. Unsubstituted Phenyl Sulfamate
Under identical Pd-catalyzed amination conditions, 4-cyanophenyl sulfamate (compound 4o) underwent efficient coupling with aniline, whereas the less reactive phenyl sulfamate (compound 4p) gave poor results [1]. This difference is attributed to the electron-withdrawing cyano group facilitating the rate-determining oxidative addition step at the Pd(0) center [1].
| Evidence Dimension | Reactivity in Pd-catalyzed C–N bond formation with aniline |
|---|---|
| Target Compound Data | Efficient coupling (product 4o formed; yield reported in Table S4, supporting information) |
| Comparator Or Baseline | Phenyl sulfamate (unsubstituted): poor results under identical conditions (product 4p) |
| Quantified Difference | Qualitative: 'efficiently coupled' vs. 'poor results' (quantitative yields available in Table S4 of the publication) |
| Conditions | N-methyl-2-aminobiphenyl palladacycle precatalyst, PCyp2ArXyl2 ligand, polar protic medium; reaction optimized for aryl sulfamate amination |
Why This Matters
This direct comparison demonstrates that 4-cyanophenyl sulfamate is the preferred electrophile for introducing a 4-cyanophenyl moiety via Pd-catalyzed amination, avoiding the synthetic failure associated with unsubstituted phenyl sulfamate.
- [1] Monti, A.; López-Serrano, J.; Prieto, A.; Nicasio, M. C. Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex. ACS Catal. 2023, 13 (16), 10945–10952. View Source
